molecular formula C7H11NO2 B8275725 2-Cyano-2-methylpentanoic acid

2-Cyano-2-methylpentanoic acid

Cat. No.: B8275725
M. Wt: 141.17 g/mol
InChI Key: ODICIKUFABDORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-methylpentanoic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications

  • Enzyme Substrate :
    • 2-Cyano-2-methylpentanoic acid serves as a substrate for various enzymes, particularly in asymmetric synthesis. It has been employed in reactions catalyzed by ene-reductases, which are crucial for producing chiral compounds in pharmaceutical applications .
  • Pharmaceutical Development :
    • The compound has potential use in drug development due to its ability to act as a building block for synthesizing bioactive molecules. Its derivatives have shown promise in treating conditions like inflammation and allergies, as evidenced by studies using butyrate-releasing micelles that incorporate similar compounds to modulate gut microbiota and immune responses .

Case Study 1: Enantioselective Synthesis

A study demonstrated the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid using engineered E. coli. The process yielded 80 g of product per liter within 24 hours without by-products, showcasing the efficiency of biocatalysis in producing valuable chiral intermediates .

Case Study 2: Therapeutic Applications

Research highlighted the use of polymeric micelles releasing butyrate for treating peanut allergies and colitis in mouse models. The treatment increased the abundance of beneficial gut bacteria and improved mucosal integrity, indicating that compounds like this compound could play a role in developing therapies for allergic and inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Enzyme Substrate Used in asymmetric synthesis via ene-reductasesHigh enantiomeric excess achieved
Pharmaceutical Development Building block for bioactive moleculesPotential for anti-inflammatory drugs
Biocatalysis Efficient production through recombinant organisms97% yield achieved with engineered E. coli

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-cyano-2-methylpentanoic acid

InChI

InChI=1S/C7H11NO2/c1-3-4-7(2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10)

InChI Key

ODICIKUFABDORO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml two-necked round-bottom flask with ground fitting, 16.00 g (94.7 mM) of ethyl 2-cyano-2-methylpentanoate and 90 ml of ethanol were placed. To the mixture under stirring with a magnetic stirrer, a solution of 10.8 g (270 mM) of sodium hydroxide in 35 ml of distilled water was added dropwise. The mixture was stirred for 5 hours at room temperature, followed by removal of the solvent and addition of 3N-HCl until the solution reacted pH 1. The reaction mixture was transferred to a separating funnel, followed by three times of extraction with 50 ml of diethyl ether and washing with 50 ml of distilled water. The organic layer was dried on anhydrous sodium sulfate, followed by distilling-off of the solvent and reduced-pressure distillation to obtain 12.61 g (89.4 mM) of 2-cyano-2-methylpentanoic acid. Yield:94.4%, b.p.:120° C./2 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.